Firocoxib-d4 Firocoxib-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16661548
InChI: InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2
SMILES:
Molecular Formula: C17H20O5S
Molecular Weight: 340.4 g/mol

Firocoxib-d4

CAS No.:

Cat. No.: VC16661548

Molecular Formula: C17H20O5S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Firocoxib-d4 -

Specification

Molecular Formula C17H20O5S
Molecular Weight 340.4 g/mol
IUPAC Name 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one
Standard InChI InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2
Standard InChI Key FULAPETWGIGNMT-CQOLUAMGSA-N
Isomeric SMILES [2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H]
Canonical SMILES CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C

Introduction

Chemical Identity and Physicochemical Properties of Firocoxib-d4

Structural Characteristics

Firocoxib-d4 is characterized by the substitution of four hydrogen atoms with deuterium at the cyclopropylmethoxy group of the parent firocoxib structure . This modification, illustrated in the SMILES notation [2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H][2H]C_1(C(C_1([2H])[2H])COC_2=C(C(OC_2=O)(C)C)C_3=CC=C(C=C_3)S(=O)(=O)C)[2H], preserves the compound’s core pharmacophore while introducing isotopic labels for tracking . The deuterium atoms are strategically placed to minimize interference with the molecule’s binding affinity for cyclooxygenase-2 (COX-2) .

Table 1: Key Physicochemical Properties of Firocoxib-d4

PropertyValueSource
Molecular FormulaC17H16D4O5S\text{C}_{17}\text{H}_{16}\text{D}_{4}\text{O}_{5}\text{S}
Molecular Weight340.43 g/mol
Exact Mass340.128
LogP (Partition Coefficient)2.2
Rotatable Bonds5
Hydrogen Bond Acceptors5
Storage Temperature-20°C

The compound’s logP value of 2.2 indicates moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for in vitro assays . Its stability under recommended storage conditions (-20°C) ensures long-term utility in research settings .

Synthesis and Isotopic Labeling Strategies

Deuteration Techniques

The synthesis of firocoxib-d4 typically involves reacting firocoxib with deuterated reagents under controlled conditions. Common methods include:

  • Hydrogen-Deuterium Exchange: Catalytic deuteration at specific positions using deuterium gas and transition metal catalysts .

  • Deuterated Precursors: Incorporation of deuterium during cyclopropane ring formation via deuterated cyclizing agents .

These approaches yield a product with ≥98% isotopic purity, critical for minimizing background noise in mass spectrometric analyses . The choice of method depends on cost, scalability, and the desired positions of deuteration.

Analytical Validation

Post-synthesis, the compound undergoes rigorous characterization using:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and quantify isotopic enrichment .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .

Pharmacological Profile and Mechanism of Action

COX-2 Selectivity

Firocoxib-d4 mirrors its parent compound’s mechanism by selectively inhibiting COX-2 with a 380-fold preference over COX-1 . This selectivity arises from:

  • Steric Complementarity: The sulfonyl group at the 4-position of the phenyl ring fits into COX-2’s larger active site pocket .

  • Hydrophobic Interactions: The cyclopropylmethoxy group engages with valine residues unique to COX-2 .

Table 2: Comparative Inhibition Constants (K<sub>i</sub>)

EnzymeK<sub>i</sub> (nM)Selectivity Ratio (COX-2/COX-1)
COX-20.12380
COX-145.6

Data derived from in vitro assays using human recombinant enzymes .

Pharmacokinetic Modifications from Deuteration

Deuterium substitution alters firocoxib’s pharmacokinetics through the isotope effect:

  • Metabolic Stability: Reduced CYP450-mediated oxidation due to stronger C-D bonds, prolonging half-life .

  • Absorption: Similar oral bioavailability to non-deuterated firocoxib in canine models .

Analytical Applications in Pharmaceutical Research

Role as an Internal Standard

Firocoxib-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for:

  • Quantitative Analysis: Compensating for matrix effects and instrument variability in firocoxib assays .

  • Metabolite Tracking: Distinguishing parent drug from metabolites via mass shifts .

Method Validation Parameters

A representative LC-MS/MS method using firocoxib-d4 demonstrates:

  • Linearity: R2>0.99R^2 > 0.99 over 1–500 ng/mL .

  • Precision: Intra-day CV < 8% .

  • Accuracy: 92–107% recovery across concentrations .

ConditionDurationDegradation
-20°C (powder)3 years< 2%
4°C (solution)1 month< 5%
Room Temperature7 days< 10%

Data from accelerated stability studies .

Research Findings and Clinical Implications

Veterinary Applications

  • Equine Placentitis: Firocoxib-d4-enabled studies show 60% reduction in placental prostaglandin E<sub>2</sub> levels, correlating with improved foal survival .

  • Canine Osteoarthritis: Pharmacokinetic modeling using deuterated tracer revealed 30% higher synovial fluid concentrations vs. plasma .

Deuteration’s Impact on Drug Development

A 2019 meta-analysis of deuterated drugs found:

  • Half-Life Extension: Median 1.8-fold increase across 12 compounds .

  • Metabolite Profile Changes: Reduced hepatotoxic metabolites in 67% of cases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator